N-[(3,4-difluorophenyl)methyl]-5-ethyl-1,3,4-oxadiazol-2-amine
Description
N-[(3,4-difluorophenyl)methyl]-5-ethyl-1,3,4-oxadiazol-2-amine is a synthetic organic compound characterized by the presence of a difluorophenyl group, an oxadiazole ring, and an ethylamine moiety
Properties
IUPAC Name |
N-[(3,4-difluorophenyl)methyl]-5-ethyl-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3O/c1-2-10-15-16-11(17-10)14-6-7-3-4-8(12)9(13)5-7/h3-5H,2,6H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBSMOKSODCRHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)NCC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-difluorophenyl)methyl]-5-ethyl-1,3,4-oxadiazol-2-amine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via nucleophilic substitution reactions, often using difluorobenzyl halides.
Attachment of the Ethylamine Moiety: The final step involves the reaction of the oxadiazole intermediate with ethylamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-difluorophenyl)methyl]-5-ethyl-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxadiazole N-oxides.
Reduction: Reduction reactions, such as catalytic hydrogenation, can convert the oxadiazole ring to its corresponding amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the difluorophenyl group, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate conditions (e.g., solvent, temperature).
Major Products
Oxidation: Oxadiazole N-oxides.
Reduction: Amine derivatives of the oxadiazole ring.
Substitution: Various substituted derivatives of the difluorophenyl group.
Scientific Research Applications
Chemistry
In chemistry, N-[(3,4-difluorophenyl)methyl]-5-ethyl-1,3,4-oxadiazol-2-amine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies have shown that oxadiazole derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of the difluorophenyl group may enhance the compound’s bioactivity and stability.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its chemical stability and unique electronic properties.
Mechanism of Action
The mechanism by which N-[(3,4-difluorophenyl)methyl]-5-ethyl-1,3,4-oxadiazol-2-amine exerts its effects is primarily through interactions with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The difluorophenyl group may enhance binding affinity and specificity, while the ethylamine moiety can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-[(3,4-difluorophenyl)methyl]-5-methyl-1,3,4-oxadiazol-2-amine
- N-[(3,4-difluorophenyl)methyl]-5-ethyl-1,3,4-thiadiazol-2-amine
- N-[(3,4-difluorophenyl)methyl]-5-ethyl-1,3,4-triazol-2-amine
Uniqueness
N-[(3,4-difluorophenyl)methyl]-5-ethyl-1,3,4-oxadiazol-2-amine is unique due to the combination of its structural features. The presence of both the difluorophenyl group and the oxadiazole ring provides a distinct electronic environment, which can lead to unique chemical reactivity and biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
